molecular formula C6H9NO2 B1309209 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 27762-08-9

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B1309209
CAS RN: 27762-08-9
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is an organic compound with the empirical formula C6H9NO2 and a molecular weight of 127.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .


Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is characterized by a three-membered ring fused to a six-membered ring, with a carboxylic acid functional group attached .

Scientific Research Applications

Pharmaceutical Industry Applications

The 3-azabicyclo hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif, which displays diverse biological activities and has great potential in the pharmaceutical industry. Notable examples include its use as a potent μ opioid receptor antagonist for the treatment of pruritus, a ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD), a muscarinic receptor antagonist, and a T-type calcium channel inhibitor .

Synthesis of Pharmaceutical Intermediates

Conditions have been developed to enable the synthesis of either exo- or endo-isomers of 3-azabicyclo[3.1.0]hexanes on a gram scale without requiring distillation or chromatographic purification, demonstrating the practicality of rhodium-catalyzed cyclopropanation for the synthesis of these valuable pharmaceutical intermediates .

Catalytic Routes to Derivatives

Modern synthetic approaches to 3-Azabicyclo[3.1.0]hexane derivatives based on transition metal catalysis have been classified and analyzed, including mechanisms of key processes. These approaches include synthesis by three- and five-membered ring fusion .

Cyclopropanation Reactions

A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is presented, providing a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Chemical Product Availability

The compound is available commercially and can be sourced from chemical suppliers such as Sigma-Aldrich and Thermo Fisher Scientific, indicating its relevance and utility in research and industrial applications .

Safety and Hazards

The safety data sheet for 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS RN

22255-16-9
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.9 g of IV prepared in experiment (c) was refluxed for 16 hours in t-butanol containing 0.5 g potassium. The reaction mixture was allowed to cool, the solvent was evaporated under reduced pressure and the residue was poured into 20 ml of water. Dilute (4 N) hydrochloric acid was added until the solution was acidic and then extracted thrice with methylene chloride. The water layer was then passed over a column filled with Dowex 50W-X8 ion-exchange resin. Eluting the resin with ammonium hydroxide then gave the cis isomer of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
Name
IV
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.